molecular formula C11H14FNO B1343985 1-(4-Fluorobenzyl)pyrrolidin-3-ol CAS No. 727742-01-0

1-(4-Fluorobenzyl)pyrrolidin-3-ol

Cat. No. B1343985
M. Wt: 195.23 g/mol
InChI Key: JLCQPMJBQFEEMH-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14FNO . It is also known as 3-(4-fluorobenzyl)pyrrolidin-3-ol hydrochloride and ®-1-(4-fluorobenzyl)pyrrolidin-3-ol . The average mass of this compound is 195.233 Da .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorobenzyl)pyrrolidin-3-ol consists of a pyrrolidine ring attached to a fluorobenzyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorobenzyl)pyrrolidin-3-ol include a molecular weight of 195.23 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .

Scientific Research Applications

  • Synthesis of Functionalized Pyrrolidines
    • Field : Organic Chemistry
    • Application : The document discusses the synthesis of functionalized pyrrolidines and piperidines using the borrowing hydrogen methodology . This method is used to prepare various derivatives of pyrrolidines, including 1-(4-Fluorobenzyl)pyrrolidin-3-ol .
    • Methods : The synthesis involves the use of commercially available catalysts, amines, and 1,2,4-butanetriol . The reaction conditions and procedures are detailed in the document .
    • Results : The document provides NMR spectra of the synthesized compounds, demonstrating the successful preparation of the desired pyrrolidine derivatives .
  • Synthesis of Functionalized Pyrrolidines
    • Field : Organic Chemistry
    • Application : The document discusses the synthesis of functionalized pyrrolidines and piperidines using the borrowing hydrogen methodology . This method is used to prepare various derivatives of pyrrolidines, including 1-(4-Fluorobenzyl)pyrrolidin-3-ol .
    • Methods : The synthesis involves the use of commercially available catalysts, amines, and 1,2,4-butanetriol . The reaction conditions and procedures are detailed in the document .
    • Results : The document provides NMR spectra of the synthesized compounds, demonstrating the successful preparation of the desired pyrrolidine derivatives .

Safety And Hazards

The safety data sheet for a similar compound, (S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol, provides general safety measures such as avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQPMJBQFEEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)pyrrolidin-3-ol

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